Home > Products > Screening Compounds P92206 > 3-keto-5Beta-Abiraterone
3-keto-5Beta-Abiraterone -

3-keto-5Beta-Abiraterone

Catalog Number: EVT-15428878
CAS Number:
Molecular Formula: C24H31NO
Molecular Weight: 349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Keto-5Beta-Abiraterone, also known as 17-(3-pyridyl)-5α-androst-16-en-3-one, is an active metabolite of abiraterone acetate. This compound has garnered attention due to its androgenic activity and its role in stimulating prostate cancer progression. It is formed through a series of metabolic conversions starting from abiraterone acetate, which is widely used in the treatment of metastatic castration-resistant prostate cancer. The formation of 3-keto-5Beta-abiraterone may counteract the therapeutic effects of abiraterone acetate, leading to investigations into the inhibition of its formation as a potential adjunct treatment strategy .

Source and Classification

3-Keto-5Beta-Abiraterone is classified under the category of synthetic steroids. It is specifically categorized as an androgen biosynthesis inhibitor, which plays a significant role in regulating hormone levels involved in prostate cancer progression. Its chemical structure and properties align it with other steroid compounds, making it relevant in both pharmacological and biochemical research settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-keto-5Beta-abiraterone primarily occurs through metabolic processes involving several enzymatic conversions:

  1. Conversion of Abiraterone Acetate to Abiraterone: This step is facilitated by esterases that hydrolyze the acetate group.
  2. Formation of Δ4-Abiraterone: The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase acts on abiraterone to yield Δ4-abiraterone.
  3. Conversion to 3-Keto-5Beta-Abiraterone: Finally, Δ4-abiraterone is transformed into 3-keto-5Beta-abiraterone by the action of 5α-reductase .

This multi-step synthesis highlights the complexity of steroid metabolism and the potential for various inhibitors to influence the final product.

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-keto-5Beta-abiraterone is C24H31NO, with a molar mass of approximately 349.518 g/mol. The compound features a steroid backbone typical of androgens, characterized by four fused carbon rings. Its structural representation includes a pyridine ring at the C17 position, contributing to its biological activity .

Structural Features

  • IUPAC Name: 17-(3-pyridyl)-5α-androst-16-en-3-one
  • CAS Number: Not specified
  • PubChem CID: Not specified

The stereochemistry and functional groups present in its structure are crucial for its interaction with androgen receptors and other biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 3-keto-5Beta-abiraterone include:

  1. Hydrolysis: Conversion from abiraterone acetate to abiraterone.
  2. Isomerization: The conversion from abiraterone to Δ4-abiraterone involves structural rearrangement.
  3. Reduction: The final step converting Δ4-abiraterone to 3-keto-5Beta-abiraterone involves reduction processes facilitated by enzymes like 5α-reductase.

These reactions are critical in understanding how this compound can influence androgen levels in clinical contexts, particularly in prostate cancer treatment .

Mechanism of Action

Process and Data

The mechanism of action for 3-keto-5Beta-abiraterone revolves around its role as an androgenic metabolite that can potentially stimulate prostate cancer cell growth. While abiraterone acetate inhibits the CYP17 enzyme responsible for androgen biosynthesis, 3-keto-5Beta-abiraterone may counteract these effects by providing androgenic signals that promote tumor progression .

This duality in action underscores the importance of monitoring metabolite levels during treatment with abiraterone acetate to ensure optimal therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white crystalline solid.
  • Solubility: Generally insoluble in water but soluble in organic solvents.

Chemical Properties

  • Melting Point: Not specified but expected to align with similar steroid compounds.
  • Stability: Stability under physiological conditions can vary based on metabolic pathways.

These properties are essential for understanding how the compound behaves in biological systems and its potential interactions with other drugs or metabolites .

Applications

Scientific Uses

3-Keto-5Beta-Abiraterone has significant implications in cancer research, particularly regarding prostate cancer therapies. Its role as an active metabolite necessitates further investigation into how it affects treatment efficacy when using abiraterone acetate. Additionally, studies are exploring the use of inhibitors like dutasteride to mitigate the effects of this metabolite, aiming to enhance the clinical effectiveness of existing therapies .

Metabolic Pathways and Enzymatic Interactions of 3-Keto-5Beta-Abiraterone

Biosynthesis from Abiraterone Acetate: Role of 3β-Hydroxysteroid Dehydrogenase and 5α/5β-Reductases

3-Keto-5β-abiraterone (5β-Abi) is a clinically significant metabolite originating from the multi-step biotransformation of the prostate cancer therapeutic abiraterone acetate. Orally administered abiraterone acetate is first hydrolyzed by esterases to yield abiraterone, the pharmacologically active form that inhibits CYP17A1 (17α-hydroxylase/17,20-lyase), thereby blocking de novo androgen synthesis. The critical initial activation step occurs when 3β-hydroxysteroid dehydrogenase (3β-HSD), primarily the isoenzyme HSD3B1, oxidizes abiraterone to Δ4-abiraterone (D4A). This conversion introduces a Δ4,3-keto moiety essential for subsequent reduction [1] [4].

D4A serves as the branch point for divergent metabolic pathways:

  • 5β-Reductase (AKR1D1): Catalyzes the irreversible reduction of D4A’s C5-C6 double bond, producing 3-keto-5β-abiraterone (5β-Abi) as the primary metabolite.
  • 5α-Reductases (SRD5A1/SRD5A2): Generates 3-keto-5α-abiraterone (5α-Abi), a metabolite with opposing biological activity [1] [6].

This pathway is conserved in vitro (LAPC4, C4-2, VCaP prostate cancer cell lines) and in vivo, with all six downstream metabolites (three 5α-reduced and three 5β-reduced) detected in sera of patients undergoing abiraterone acetate therapy [1] [3].

Table 1: Metabolic Pathway of Abiraterone to 5β-Abiraterone

SubstrateEnzymeProductReaction Type
Abiraterone acetateEsterasesAbirateroneHydrolysis
Abiraterone3β-HSD (HSD3B1)Δ4-Abiraterone (D4A)Oxidation/Isomerization
Δ4-Abiraterone (D4A)5β-Reductase (AKR1D1)3-Keto-5β-abiraterone (5β-Abi)Irreversible reduction
3-Keto-5β-abiraterone3α-Hydroxysteroid dehydrogenases3α-OH-5β-AbiReversible reduction

Comparative Metabolism: 5α- vs. 5β-Reduction Pathways in Androgen Disposition

The stereochemical outcome of C5 reduction (5α vs. 5β) dictates the biological fate and activity of D4A metabolites:

  • Structural Consequences:
  • 5α-Reduction: Preserves the planar trans-A/B ring fusion characteristic of active androgens (e.g., testosterone → dihydrotestosterone).
  • 5β-Reduction: Induces a ~90° bend in the A/B ring junction (cis-fusion), disrupting receptor binding pockets and accelerating hepatic clearance [1] [5].

  • Functional Implications:

  • 5α-Abi metabolites: Exhibit agonist activity at the androgen receptor (AR), driving prostate cancer progression in xenograft models (e.g., shortened progression-free survival).
  • 5β-Abi metabolites: Inert at the AR and lack inhibitory activity against steroidogenic enzymes (CYP17A1, 3βHSD, SRD5A). This structural disruption renders them functionally inactive, facilitating their elimination [1] [5].

Clinically, 5β-Abi and its 3α/3β-OH congeners are detectable in patient serum but at lower concentrations than 5α-Abi metabolites due to rapid clearance. This kinetic difference underscores the metabolic sink effect of 5β-reduction, diverting D4A from tumor-promoting 5α-pathways toward detoxification [1] [3].

Table 2: Functional Comparison of 5α vs. 5β Abiraterone Metabolites

Property5α-Reduced Metabolites5β-Reduced Metabolites
A/B Ring ConformationPlanar (trans-fusion)Bent (cis-fusion)
Androgen Receptor BindingAgonist (nanomolar affinity)No activity
Enzyme InhibitionWeak CYP17A1/3βHSD inhibitionNo inhibition
Tumor Xenograft EffectShortens progression-free survivalNeutral
Clearance RateModerateRapid (hepatic/biliary)

Substrate Specificity of Steroidogenic Enzymes in 3-Keto-5β-Abiraterone Formation

The formation of 5β-Abi is governed by the substrate selectivity and catalytic efficiency of key enzymes:

  • 5β-Reductase (AKR1D1):
  • This aldo-keto reductase demonstrates broad specificity for Δ4,3-keto steroids (e.g., progesterone, testosterone).
  • Kinetic studies using prostate cancer cell lysates show D4A is reduced by AKR1D1 with a turnover number (kcat) comparable to endogenous substrates like cortisol [1] [10].
  • AKR1D1 expression is highest in the liver and kidneys, explaining the systemic clearance of 5β-Abi, though low-level activity exists in prostate tissue [5].

  • 3β-HSD (HSD3B1/HSD3B2):

  • Essential for generating D4A, the precursor for 5β-reduction. HSD3B1 exhibits higher affinity for abiraterone than HSD3B2.
  • Polymorphisms in HSD3B1 (e.g., 1245A>C) enhance enzyme stability and correlate with accelerated D4A formation and poorer abiraterone response in CRPC [1] [6].

  • Competition with 5α-Reductases:

  • D4A is a substrate for both SRD5A1 (high expression in prostate) and SRD5A2 (androgen-sensitive tissues).
  • SRD5A isoforms exhibit 2–5-fold higher catalytic efficiency (kcat/Km) for D4A than AKR1D1 in vitro, explaining why 5α-Abi dominates in prostate tumors despite AKR1D1’s presence [1] [6].

Table 3: Enzymatic Kinetics for D4A Metabolism

EnzymeGeneTissue LocalizationKm (μM) for D4ARelative Activity
5α-Reductase 1SRD5A1Prostate, skin, liver0.8–1.2High
5α-Reductase 2SRD5A2Prostate, genital skin0.5–0.9High
5β-ReductaseAKR1D1Liver, kidney2.5–4.0Moderate
3β-HSD (Type 1)HSD3B1Placenta, prostate, breast0.3–0.7High

Impact of Pharmacological Inhibitors (e.g., Dutasteride) on Metabolic Flux

Pharmacological modulation of steroidogenic enzymes redirects abiraterone metabolism, offering a strategy to optimize therapeutic efficacy:

  • Dutasteride (Dual SRD5A1/SRD5A2 Inhibitor):
  • In a phase II clinical trial (NCT01393730), patients with castration-resistant prostate cancer (CRPC) received abiraterone acetate alone, followed by abiraterone plus dutasteride.
  • Dutasteride co-administration:
  • Depleted 5α-Abi and its 3α-OH metabolite by >85% (serum: 25.80 nM → 2.94 nM; P<0.001).
  • Increased D4A concentrations by 83% (9.96 nM → 18.20 nM; P=0.002).
  • No significant change in 5β-Abi or its 3α/3β-OH metabolites, confirming dutasteride’s specificity for 5α-reduction [1] [3] [5].
  • This selective inhibition prevents the formation of tumor-promoting 5α-Abi while preserving D4A accumulation—a metabolite with broader anti-androgen activity than abiraterone itself [1] [6].

  • Limitations and Considerations:

  • AKR1D1 is not inhibited by dutasteride, allowing uninterrupted 5β-pathway flux. This explains the persistence of 5β-Abi metabolites during combination therapy.
  • Resistance mechanisms may emerge via SRD5A1 upregulation: Chronic exposure of VCaP/LNCaP cells to D4A or abiraterone increases SRD5A1 mRNA/protein and substrate consumption, enhancing 5α-Abi synthesis [1] [5].

Table 4: Effect of Dutasteride on Abiraterone Metabolites in CRPC Patients

MetabolitePre-Dutasteride (nM)Post-Dutasteride (nM)Change (%)P-value
D4A9.96 ± 3.2118.20 ± 5.67+83%0.002
3-Keto-5α-Abi (5α-Abi)25.80 ± 7.542.94 ± 0.89-89%<0.001
3α-OH-5α-Abi6.12 ± 1.980.82 ± 0.24-87%<0.001
3-Keto-5β-Abi (5β-Abi)8.45 ± 2.318.21 ± 2.17-3%>0.05
3α-OH-5β-Abi3.67 ± 1.023.72 ± 1.11+1%>0.05

Properties

Product Name

3-keto-5Beta-Abiraterone

IUPAC Name

(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C24H31NO

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17,19,21-22H,5-6,8-12,14H2,1-2H3/t17-,19+,21+,22+,23+,24-/m1/s1

InChI Key

FKNZCFYWNHCQGE-IXSAPAIESA-N

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.